molecular formula C19H18N2O2 B6377334 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261951-16-9

3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6377334
CAS No.: 1261951-16-9
M. Wt: 306.4 g/mol
InChI Key: AXTSWRPAUJLPBF-UHFFFAOYSA-N
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Description

3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol is a complex organic compound that features a cyano group, a piperidine ring, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with various molecular targets. For instance, its phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]pyridine
  • 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]benzene

Comparison: 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a cyano group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-14-10-17(12-18(22)11-14)15-4-6-16(7-5-15)19(23)21-8-2-1-3-9-21/h4-7,10-12,22H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSWRPAUJLPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685011
Record name 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-16-9
Record name 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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